

# Toxicological Profile of (S)-3-Undecanol for Research Applications

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## Compound of Interest

Compound Name: 3-Undecanol, (S)-

Cat. No.: B15091109

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Disclaimer: There is a significant lack of specific toxicological data for (S)-3-Undecanol in publicly available scientific literature. The following profile has been compiled using data from structurally similar long-chain and secondary alcohols, alongside standardized testing protocols. This information should be used as a guide for research applications and not as a definitive toxicological assessment. All quantitative data presented is for analogous compounds and should be interpreted with caution.

## Executive Summary

This technical guide provides a comprehensive overview of the anticipated toxicological profile of (S)-3-Undecanol, a secondary fatty alcohol. Due to the absence of specific data for this enantiomer, this guide relies on information from surrogate molecules, primarily other C9-C11 secondary alcohols and 1-Undecanol. The document is intended for researchers, scientists, and drug development professionals to inform safe handling practices and experimental design. It covers key toxicological endpoints, including acute toxicity, chronic toxicity, genotoxicity, carcinogenicity, reproductive and developmental toxicity, and ecotoxicity. Detailed experimental protocols, based on internationally recognized OECD guidelines, are provided, and key workflows are visualized using diagrams.

## Physicochemical Properties (Analog Data)

A summary of the physicochemical properties of related compounds is presented below. These properties are crucial for understanding the potential absorption, distribution, metabolism, and excretion (ADME) of (S)-3-Undecanol.

| Property          | 1-Undecanol                 | 3-Decanol                | Source |
|-------------------|-----------------------------|--------------------------|--------|
| Molecular Formula | C11H24O                     | C10H22O                  | [1][2] |
| Molecular Weight  | 172.31 g/mol                | 158.28 g/mol             | [1][2] |
| Boiling Point     | 229-230 °C @ 760 mmHg (est) | 211 °C @ 760 mmHg        | [3][4] |
| Melting Point     | 11 °C                       | -                        | [1]    |
| Flash Point       | > 112 °C                    | 86.67 °C                 | [1][4] |
| Water Solubility  | Immiscible                  | 49.73 mg/L @ 25 °C (est) | [1][3] |
| logP (o/w)        | No data available           | 3.9 (est)                | [2]    |

## Toxicological Data (Analog Data)

The following tables summarize the available toxicological data for compounds structurally related to (S)-3-Undecanol.

### Acute Toxicity

| Compound    | Test Species | Route      | LD50/LC50                     | Source |
|-------------|--------------|------------|-------------------------------|--------|
| 1-Undecanol | Rat          | Oral       | 3 g/kg                        | [1]    |
| 1-Undecanol | Rabbit       | Dermal     | > 5 g/kg                      | [1]    |
| 1-Undecanol | Rat          | Inhalation | > 700 mg/m <sup>3</sup> (6 h) | [1]    |

### Subchronic Toxicity

| Compound            | Test Species | Route          | NOAEL/LO AEL                               | Study Duration | Source              |
|---------------------|--------------|----------------|--|----------------|---------------------|
| 3-Methyl-1-butanol  | Rat          | Drinking Water | NOAEL: 4000 ppm (male), 16000 ppm (female) | 90 days        | <a href="#">[5]</a> |
| 2-Methyl-1-propanol | Rat          | Drinking Water | NOAEL: 16000 ppm                           | 90 days        | <a href="#">[5]</a> |

## Genotoxicity

Limited data is available for long-chain secondary alcohols. In general, short-chain alcohols are not considered genotoxic. Testing according to OECD guidelines is recommended to determine the genotoxic potential of (S)-3-Undecanol.

## Carcinogenicity

There is no specific data on the carcinogenicity of (S)-3-Undecanol or its close structural analogs. Long-term studies would be required to assess this endpoint.

## Reproductive and Developmental Toxicity

| Compound    | Test Species | Route       | NOAEL/LO AEL   | Effects  | Source              |
|-------------|--------------|-------------|--|--|---------------------|
| Isopropanol | Rat          | Oral Gavage | NOAEL: 700 mg/kg/day (postnatal pup survival)                      | Decreased postnatal pup survival at higher doses           | <a href="#">[6]</a> |
| 1-Octanol   | Rat          | Oral Gavage | Maternal NOAEL: 130 mg/kg/day; Developmental NOAEL: 1300 mg/kg/day | Maternal toxicity at high doses, no developmental toxicity | <a href="#">[7]</a> |

## Ecotoxicity

| Compound                      | Species           | Test Type | EC50/LC50   | Source |
|-------------------------------|-------------------|-----------|---|--------|
| Long Chain Alcohols (general) | Aquatic Organisms | Acute     | Toxicity increases with chain length up to a cutoff due to low water solubility | [8]    |

## Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines.

### Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.[9]

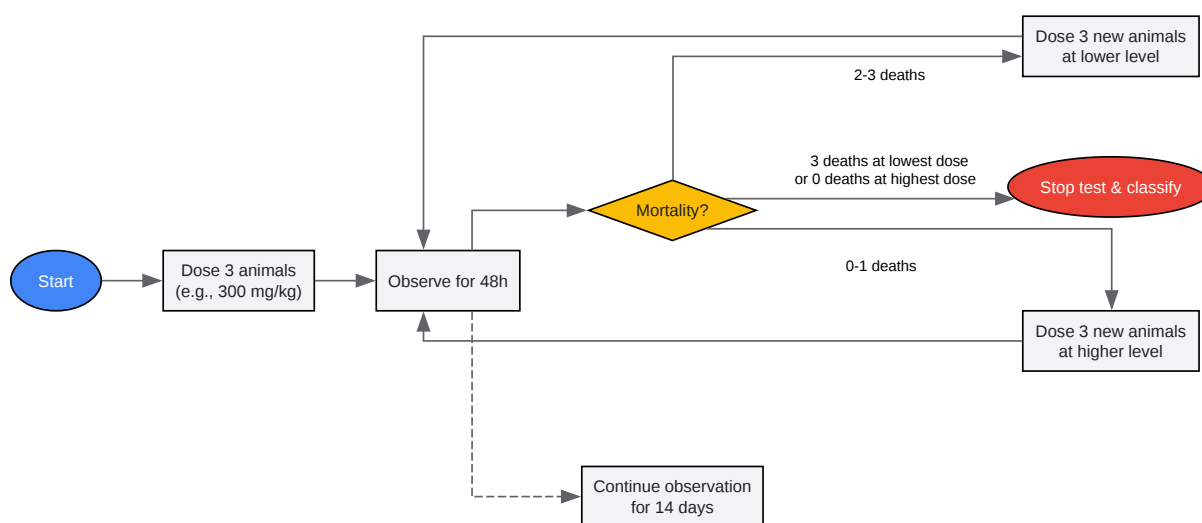
Principle: A stepwise procedure is used where a small group of animals (typically 3 female rats) is dosed at a defined level.[9] The outcome (mortality or survival) determines the next dosing level.[9]

Procedure:

- Animal Selection: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females.[7]
- Housing and Feeding: Animals are caged individually with controlled temperature and lighting cycles. Standard laboratory diet and water are provided ad libitum.[10]
- Dose Preparation: The test substance is typically administered via gavage in a suitable vehicle. The volume administered should not exceed 1 mL/100g body weight for aqueous solutions.[11]
- Administration: A single oral dose is administered. Animals are fasted prior to dosing.[6]

- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[12]
- Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

Diagram of Experimental Workflow:



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Caption: Workflow for the Acute Toxic Class Method (OECD 423).

## Subchronic Oral Toxicity - 90-Day Study (OECD 408)

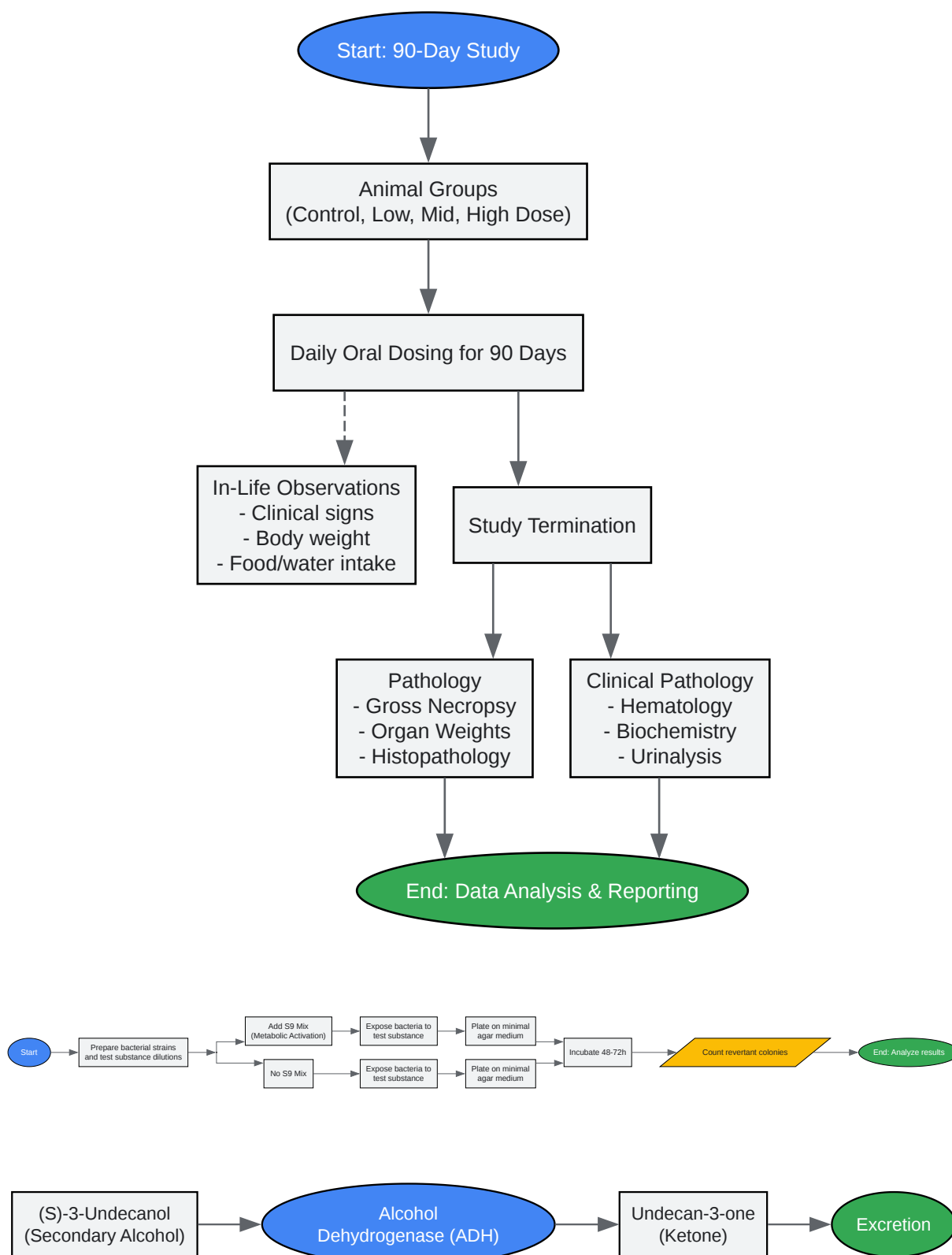
This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 90 days.[13]

Principle: The test substance is administered daily to several groups of animals at different dose levels for 90 days.[13]

Procedure:

- Animal Selection: Typically rodents (rats are preferred), with at least 10 males and 10 females per group.[\[13\]](#)
- Dose Levels: At least three dose levels and a control group are used. The highest dose should induce toxic effects but not mortality.[\[13\]](#)
- Administration: The substance is administered orally via gavage, in the diet, or in drinking water.[\[13\]](#)
- Observations: Daily clinical observations, weekly body weight and food/water consumption measurements. Hematology, clinical biochemistry, and urinalysis are performed at termination.[\[13\]](#)
- Pathology: All animals undergo a full gross necropsy. Histopathological examination is performed on the control and high-dose groups, and on any target organs identified in other dose groups.[\[13\]](#)

Diagram of Experimental Workflow:



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- To cite this document: BenchChem. [Toxicological Profile of (S)-3-Undecanol for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15091109#toxicological-profile-of-s-3-undecanol-for-research-applications]

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